6,8-Dichloroquinolin-3-amine
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Overview
Description
6,8-Dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination at specific positions . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloroquinolin-3-amine involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.
Quinoxalines: Compounds with a similar nitrogen-containing heterocyclic structure
Uniqueness
6,8-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a pharmacophore in drug development .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
6,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
InChI Key |
SICWAQYNDBSSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
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